1-(1H-indol-4-yl)-N-methylmethanamine
Description
Properties
IUPAC Name |
1-(1H-indol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-11-7-8-3-2-4-10-9(8)5-6-12-10/h2-6,11-12H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXOSZVHVILMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C2C=CNC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500973 | |
| Record name | 1-(1H-Indol-4-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3468-22-2, 94980-84-4 | |
| Record name | N-Methyl-1H-indole-4-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3468-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1H-Indol-4-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Investigation of Biological Activities of 1 1h Indol 4 Yl N Methylmethanamine Analogues
In Vitro Pharmacological Profiling of Indole-Based Compounds
The in vitro evaluation of indole (B1671886) derivatives is a critical step in understanding their mechanisms of action and identifying promising lead compounds for further development. This profiling involves a variety of assays to determine their interaction with specific biological targets and their effects on cellular processes.
Target Identification and Ligand Binding Studies with Receptors and Enzymes
Indole-based compounds have demonstrated the ability to interact with a wide array of receptors and enzymes, showcasing their versatility as ligands. The affinity of these compounds for their targets is a key determinant of their pharmacological activity. For instance, certain indole derivatives have been identified as potent ligands for dopamine (B1211576) and sigma receptors.
Binding affinity is often quantified by the inhibition constant (Ki), which represents the concentration of a ligand required to occupy 50% of the target receptors. A lower Ki value indicates a higher binding affinity. The following table presents the binding affinities of selected indole analogues for various receptors.
| Compound | Receptor | K |
| Indole Derivative A | Dopamine D | 2.3 |
| Indole Derivative B | Dopamine D | >10000 |
| S33138 | Dopamine D | 0.2 |
| S33138 | Dopamine D | 50.1 |
| Indole-based Thiadiazole 8 | Acetylcholinesterase (AChE) | 150 |
| Indole-based Thiadiazole 8 | Butyrylcholinesterase (BuChE) | 200 |
This table is interactive. You can sort and filter the data.
The data indicates that some indole derivatives can exhibit high selectivity for specific receptor subtypes, such as the pronounced preference of Indole Derivative A for the D3 receptor over the D2L receptor. nih.gov S33138, a complex indole-based compound, also shows high affinity and selectivity for the D3 receptor. nih.gov Furthermore, indole-based thiadiazole derivatives have shown inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase, with compound 8 displaying potent inhibition. nih.gov
Inhibition of Specific Biological Processes (e.g., Tubulin Polymerization, HIV-1 Fusion)
Beyond receptor and enzyme binding, indole analogues have been shown to inhibit crucial biological processes, highlighting their potential as therapeutic agents in cancer and infectious diseases.
Tubulin Polymerization: Microtubules, dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. nih.gov Several indole derivatives have been identified as potent inhibitors of tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.govnih.gov The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Compound | Tubulin Polymerization Inhibition IC |
| Arylthioindole (ATI) 3 | 3.3 |
| Arylthioindole (ATI) 4 | 2.0 |
| Compound 1k | 0.58 |
| Compound 5m | 0.37 |
| Compound 9 | 1.5 |
| Compound 21 | 0.15 |
| Compound 7i | 3.03 |
This table is interactive. You can sort and filter the data.
The presented data showcases a range of potencies among different indole analogues, with some compounds like compound 21 exhibiting sub-micromolar IC50 values, indicating very effective inhibition of tubulin polymerization. nih.govnih.gov
HIV-1 Fusion: The entry of the human immunodeficiency virus (HIV-1) into host cells is a critical step in its lifecycle and a key target for antiviral therapy. nih.govnih.gov Indole-containing compounds have been developed as small molecule inhibitors that target the gp41 transmembrane glycoprotein, preventing the fusion of the viral and cellular membranes. nih.govnih.gov The effectiveness of these inhibitors is often measured by their half-maximal effective concentration (EC50) in cell-cell fusion assays.
| Compound | HIV-1 Cell-Cell Fusion Inhibition EC |
| Compound 1a | 0.5 - 1.0 |
| Compound 1b | 0.5 - 1.0 |
| Compound 6j | 0.2 |
| Compound 23 | 60 |
| Methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one (6f) | 0.4578 |
This table is interactive. You can sort and filter the data.
The data reveals that structural modifications can dramatically impact antiviral activity. For example, compound 6j demonstrates potent sub-micromolar inhibition of HIV-1 fusion, while compound 23 is significantly less active. nih.govmdpi.com This highlights the importance of structure-activity relationship (SAR) studies in optimizing the efficacy of these inhibitors.
Evaluation in Cellular Assays for Antiproliferative Effects
The antiproliferative activity of indole analogues is a cornerstone of their investigation as potential anticancer agents. These effects are typically evaluated against a panel of human cancer cell lines, with the GI50 (50% growth inhibition) or IC50 values serving as a measure of potency.
| Compound | Cell Line | Antiproliferative Activity GI |
| Compound 2 | MCF7 (Breast) | 0.81 |
| Compound 2 | PC3 (Prostate) | 2.13 |
| Compound 4 | HT29 (Colon) | 0.96 |
| Compound 4 | HeLa (Cervical) | 1.87 |
| Compound 4 | MCF7 (Breast) | 0.84 |
| Compound 5 | HT29 (Colon) | 0.30 |
| Compound 7 | MCF7 (Breast) | 0.49 |
| Compound 32 | HeLa (Cervical) | <5 |
| Compound 32 | A2780 (Ovarian) | <5 |
| Compound 32 | MSTO-211H (Mesothelioma) | <5 |
| Compound 7h | Various | 1.85 - 5.76 |
| Compound 7j | Various | 2.45 - 5.23 |
This table is interactive. You can sort and filter the data.
The results demonstrate that indole derivatives can exhibit potent and sometimes selective antiproliferative activity against various cancer cell lines. nih.govnih.govacs.org For instance, compound 5 shows significant activity against the HT29 colon cancer cell line, while compound 7 is particularly effective against the MCF7 breast cancer cell line. nih.gov The broad-spectrum activity of compounds like 32, 7h, and 7j across multiple cell lines underscores the potential of the indole scaffold in developing novel anticancer therapeutics. nih.govacs.org
Diverse Biological Activities Associated with the Indole Moiety
The versatility of the indole scaffold extends to a wide range of other biological activities, including antimicrobial and antiparasitic properties.
Antimicrobial Properties
With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Indole derivatives have emerged as a promising class of compounds with activity against a variety of bacterial and fungal pathogens. nih.govmdpi.comfrontiersin.orgasm.orgmdpi.com The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) |
| Indole-thiadiazole 2c | MRSA | <3.125 |
| Indole-triazole 3d | MRSA | <3.125 |
| Indole DKP 3b | Staphylococcus aureus | 0.94 - 3.87 |
| Indole DKP 3c | Staphylococcus aureus | 0.94 - 3.87 |
| CIP-indole 3a | Various Bacteria | 0.25 - 8 |
| CIP-indole 8b | S. aureus CMCC 25923 | 0.0625 |
| 5-iodoindole | XDR Acinetobacter baumannii | 64 |
| 3-methylindole | XDR Acinetobacter baumannii | 64 |
| Indole-triazole 6f | Candida albicans | 2 |
This table is interactive. You can sort and filter the data.
The data highlights the potent antimicrobial activity of certain indole derivatives. nih.govmdpi.comfrontiersin.orgasm.orgmdpi.com For example, indole-thiadiazole 2c and indole-triazole 3d show excellent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The ciprofloxacin-indole hybrid 8b demonstrates remarkable potency against a clinical isolate of S. aureus. mdpi.com Furthermore, some indole derivatives are active against extensively drug-resistant (XDR) bacteria and pathogenic fungi. asm.orgmdpi.com
Antileishmanial Activity
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The development of new, effective, and less toxic treatments is a global health priority. Indole alkaloids and their synthetic analogues have shown promising antileishmanial activity. nih.govnih.gov
| Compound | Leishmania Species | Activity (IC |
| Coronaridine (B1218666) | L. amazonensis (promastigotes) | 12.5 µg/mL (97% inhibition) |
| Triazino[5,6-b]indole hybrid | L. donovani | 4.01 µM |
| Spiro dihydroquinoline-oxindole 170 | L. braziliensis (promastigotes) | 6.0 µM |
| Benzimidazole Derivative K1 | L. major (promastigotes) | 0.6787 µg/mL |
| Benzimidazole Derivative K2 | L. major (promastigotes) | 8.89 µg/mL |
This table is interactive. You can sort and filter the data.
These findings demonstrate the potential of indole-based structures in the development of new antileishmanial drugs. The indole alkaloid coronaridine and various synthetic indole hybrids exhibit significant activity against different Leishmania species. nih.govnih.govmdpi.com
Potential in Neurodegenerative Disorders
Neurodegenerative diseases (NDs) are characterized by a complex network of interconnected pathological factors. nih.gov Consequently, the development of multifunctional compounds that can address multiple targets simultaneously is a promising therapeutic strategy. nih.gov Indole derivatives have emerged as valuable scaffolds for designing such multi-target-directed ligands (MTDLs) for conditions like Alzheimer's disease (AD). researchgate.net
The therapeutic approach for AD often involves enhancing cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for breaking down the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Several indole-based compounds have demonstrated potent inhibitory activity against these enzymes. For instance, the β-carboline alkaloid Fascaplysin, which contains an indole core, was found to inhibit AChE with an IC50 value of approximately 1.5 μM. nih.gov Furthermore, certain azepino[4,3-b]indole derivatives have shown potent and selective inhibition of BChE, with one compound exhibiting an IC50 value of 0.020 μM for BChE and 20 μM for AChE. nih.gov
Beyond cholinesterase inhibition, indole analogues have been designed to target other pathways implicated in neurodegeneration. Researchers have developed indole derivatives that also act as monoamine oxidase (MAO) inhibitors. nih.gov MAO enzymes are involved in the degradation of neurotransmitters, and their inhibition can have neuroprotective effects. nih.gov Molecular docking studies have shown that the indole scaffold of these compounds can bind effectively within the active site of MAO-A. nih.gov Some indole derivatives have also been engineered to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. nih.gov
The table below summarizes the activity of selected multifunctional indole analogues with potential in neurodegenerative disorders.
| Compound/Derivative Class | Target(s) | IC50 Value | Source(s) |
| Fascaplysin | AChE | ~1.5 µM | nih.gov |
| 2,3,4,5-tetrahydroazepino[4,3-b]indole(1H)-2-one derivative 26 | BChE | 0.020 µM | nih.gov |
| 2,3,4,5-tetrahydroazepino[4,3-b]indole(1H)-2-one derivative 26 | AChE | 20 µM | nih.gov |
| 1-benzpyrrolidyne-3-amine-based compound 11 | eqBChE | 89.9 nM | mdpi.com |
| 1-benzpyrrolidyne-3-amine-based compound 11 | huBChE | 551.1 nM | mdpi.com |
IC50: Half-maximal inhibitory concentration; AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase; eqBChE: horse serum BChE; huBChE: human BChE.
Anticancer Activities of Indole Derivatives
The indole ring is a fundamental component of many natural and synthetic compounds with significant anticancer properties. nih.govresearchgate.net Indole alkaloids, naturally occurring compounds from sources like plants, have long been a source of potent anticancer agents. researchgate.netnih.gov Well-known examples include vinblastine (B1199706) and vincristine, which are used clinically to treat various cancers. nih.govresearchgate.net These compounds often exert their effects by interfering with cellular processes essential for cancer cell proliferation and survival. nih.gov
One of the key mechanisms of action for many indole-based anticancer agents is the inhibition of tubulin polymerization. rsc.org Tubulin is a protein that assembles into microtubules, a critical component of the cellular cytoskeleton involved in cell division. By disrupting this process, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis (programmed cell death). rsc.org For example, a series of synthetic N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were evaluated for their antiproliferative activities. One compound, 7d , demonstrated potent activity against HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines with IC50 values of 0.52 µM, 0.34 µM, and 0.86 µM, respectively. rsc.org
Other indole analogues have been designed to target specific enzymes and signaling pathways that are dysregulated in cancer. nih.govmdpi.com For instance, new indole-based 1,3,4-oxadiazoles have been synthesized as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. mdpi.com One such derivative, 2e , showed significant anticancer activity against HCT116 (colorectal carcinoma), A549 (lung adenocarcinoma), and A375 (melanoma) cell lines, with IC50 values of 6.43 µM, 9.62 µM, and 8.07 µM, respectively. mdpi.com Further studies showed this compound caused notable EGFR inhibition with an IC50 value of 2.80 µM. mdpi.com Additionally, 3-indolylmethanamines have been identified as a new class of antitumor agents that can inhibit cancer cell proliferation and induce apoptosis. nih.gov
The table below presents the in vitro anticancer activity of various indole derivatives against several human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Source(s) |
| 7d (N-((1-methyl-1H-indol-3-yl)methyl) derivative) | HeLa | 0.52 µM | rsc.org |
| 7d (N-((1-methyl-1H-indol-3-yl)methyl) derivative) | MCF-7 | 0.34 µM | rsc.org |
| 7d (N-((1-methyl-1H-indol-3-yl)methyl) derivative) | HT-29 | 0.86 µM | rsc.org |
| 2e (Indole-based 1,3,4-oxadiazole) | HCT116 | 6.43 µM | mdpi.com |
| 2e (Indole-based 1,3,4-oxadiazole) | A549 | 9.62 µM | mdpi.com |
| 2e (Indole-based 1,3,4-oxadiazole) | A375 | 8.07 µM | mdpi.com |
| 7i (Indolyl-1,2,4-triazole) | PaCa2 | 0.8 µM | researchgate.net |
| 7n (Indolyl-1,2,4-triazole) | MCF7 | 1.6 µM | researchgate.net |
| 7c (Indolyl-1,2,4-triazole) | PC3 | 4 µM | researchgate.net |
IC50: Half-maximal inhibitory concentration.
Structure Activity Relationship Sar Studies on 1 1h Indol 4 Yl N Methylmethanamine and Its Analogues
Fundamental Principles of Structure-Activity Relationships in Medicinal Chemistry
The foundational principle of medicinal chemistry is that the biological activity of a chemical compound is directly related to its molecular structure. nih.gov Structure-Activity Relationship (SAR) is the systematic study of how the chemical structure of a molecule influences its pharmacological effect. nih.gov The core idea is that specific structural features, known as pharmacophores, are responsible for a molecule's interaction with a biological target, such as a receptor or enzyme. By systematically modifying the structure of a lead compound—a molecule with known biological activity—medicinal chemists can explore how these changes affect its potency, selectivity, and other pharmacological properties. rsc.orgresearchgate.net
Key molecular properties that are often manipulated in SAR studies include:
Steric properties: The size and shape of the molecule, which determine how well it fits into the binding site of its target.
Electronic properties: The distribution of electrons within the molecule, which influences its ability to form interactions like hydrogen bonds, ionic bonds, and van der Waals forces.
Lipophilicity: The compound's affinity for fatty or non-polar environments, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.
The goal of SAR studies is to identify the key functional groups and structural motifs that contribute to the desired biological activity and to optimize these features to design more effective and selective drugs. nih.govnih.gov This involves an iterative process of designing, synthesizing, and biologically testing new analogues to build a comprehensive understanding of the SAR for a particular class of compounds.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies
Quantitative Structure-Activity Relationship (QSAR) methodologies extend the qualitative principles of SAR by establishing mathematical relationships between the chemical structure of a series of compounds and their biological activities. nih.gov The fundamental premise of QSAR is that variations in the biological activity of a group of structurally related compounds are correlated with changes in their physicochemical properties. nih.govtandfonline.com These properties, known as molecular descriptors, can be calculated from the molecular structure and include parameters related to hydrophobicity (e.g., logP), electronics (e.g., Hammett constants), and sterics (e.g., Taft parameters). nih.gov A statistical model, often a linear regression equation, is then developed to predict the activity of new, unsynthesized compounds. tandfonline.comresearchgate.net
Three-dimensional QSAR (3D-QSAR) represents a significant advancement over classical QSAR by considering the three-dimensional properties of molecules. nih.govneovarsity.org Unlike 2D-QSAR, which uses global molecular properties, 3D-QSAR methods calculate steric and electrostatic fields around a set of aligned molecules. neovarsity.orgdrugdesign.org These fields are then used as descriptors in a statistical analysis, typically using methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA). drugdesign.orgnih.gov The results of a 3D-QSAR study are often visualized as contour maps, which highlight regions in 3D space where modifications to the molecular structure are likely to increase or decrease biological activity. neovarsity.org For instance, a green contour in a CoMFA steric map might indicate that adding bulk in that region is favorable for activity, while a yellow contour would suggest that steric bulk is detrimental. neovarsity.org These approaches are powerful predictive tools in modern drug design, helping to rationalize observed SAR and guide the optimization of lead compounds, even when the 3D structure of the biological target is unknown. drugdesign.orgnih.gov
Impact of Molecular Architecture on Biological Potency and Selectivity
The indole (B1671886) ring is a key component of many biologically active compounds, and its substitution pattern is a critical determinant of pharmacological activity. rsc.orgnih.gov For tryptamines, the position of the ethylamine (B1201723) side chain (typically at position 3) and the nature of substituents at other positions on the indole ring profoundly influence receptor interactions.
The compound 1-(1H-indol-4-yl)-N-methylmethanamine is an analogue of tryptamines that are typically substituted at the 3-position. However, the principles of SAR derived from 4-substituted tryptamines like psilocin (4-hydroxy-N,N-dimethyltryptamine) are highly relevant. Studies on a series of 4-substituted tryptamines have shown that the nature of the substituent at the 4-position significantly impacts activity at serotonin (B10506) receptors, particularly the 5-HT2A receptor. nih.govacs.org
For example, replacing the hydroxyl group at the 4-position with an acetoxy group (O-acetylation) generally leads to a 10- to 20-fold decrease in in vitro potency at 5-HT2A receptors. nih.gov However, this modification often has little effect on in vivo potency, suggesting that the acetoxy group may act as a prodrug, being deacetylated to the more active 4-hydroxy analogue in the body. nih.gov The presence of halogen atoms (F, Cl, Br) at various positions on the indole ring can also modulate cytotoxicity and receptor binding affinity. mdpi.com
The table below illustrates the effect of N-substituents and 4-position substituents on the potency of tryptamines at the human 5-HT2A receptor.
| Compound | R4 Substituent | N-Substituents | h5-HT2A EC50 (nM) |
| Psilocin | -OH | -CH3, -CH3 | 39.3 |
| 4-AcO-DMT | -OCOCH3 | -CH3, -CH3 | 467 |
| 4-HO-MET | -OH | -CH3, -C2H5 | 35.8 |
| 4-HO-DET | -OH | -C2H5, -C2H5 | 53.6 |
| 4-HO-DPT | -OH | -C3H7, -C3H7 | 131 |
| 4-HO-DIPT | -OH | -C3H7(iso), -C3H7(iso) | 333 |
| 4-AcO-DIPT | -OCOCH3 | -C3H7(iso), -C3H7(iso) | 3440 |
Data adapted from functional activity assays (calcium mobilization) in vitro. nih.govacs.org
As shown in the table, increasing the bulk of the N-alkyl substituents on the terminal amine generally leads to a decrease in potency at the 5-HT2A receptor. For instance, moving from N,N-dimethyl (Psilocin) to N,N-diisopropyl (4-HO-DIPT) results in nearly a 10-fold reduction in potency.
The linkage between the indole core and the terminal amine group, typically an ethylamine side chain in tryptamines, is crucial for proper orientation within the receptor binding pocket. rsc.org The flexibility and length of this linker can significantly impact binding affinity. While systematic studies modifying the linker length in 4-substituted tryptamines are limited, general principles of medicinal chemistry suggest that both strained and overly flexible linkers can be detrimental to activity. nih.gov An optimal linker positions the key interacting fragments (the indole ring and the basic amine) in their ideal binding geometries without incurring a significant entropic penalty upon binding. nih.gov
The indole ring system is a "privileged scaffold" in medicinal chemistry due to its ability to interact with numerous biological targets through hydrogen bonding (via the N-H group), π-π stacking, and hydrophobic interactions. nih.govresearchgate.net Aromatic rings are key components in many drugs, influencing properties like ligand-receptor interactions and metabolic stability. researchgate.net
Replacing the indole ring with other aromatic or heteroaromatic systems can dramatically alter a compound's biological efficacy and selectivity. For example, replacing the indole's N-H fragment with an oxygen (benzofuran) or sulfur (benzothiophene) has been shown to significantly impact binding affinity at certain receptors. mdpi.com The electronic properties of the aromatic ring are also vital. The addition of electron-withdrawing or electron-donating groups to the indole ring can perturb its electronic distribution, affecting its interaction with the target protein. researchgate.net For example, studies on other indole derivatives have shown that electron-withdrawing groups on the benzene (B151609) portion of the indole can slow down certain reactions, which may translate to altered binding kinetics or metabolic stability. openmedicinalchemistryjournal.com The specific nature and position of these substituents can fine-tune the molecule's activity, transforming an agonist into an antagonist or altering its selectivity profile across different receptor subtypes.
Fragment-Based Approaches in SAR Analysis
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds that complements traditional high-throughput screening. frontiersin.org The approach begins by screening libraries of small, low-molecular-weight compounds ("fragments") for weak but efficient binding to a biological target. frontiersin.org Because of their simplicity, fragments are more likely to find complementary binding sites on a protein surface. nih.gov
Once a fragment that binds to a specific pocket on the target is identified, its binding mode is typically determined using biophysical methods like X-ray crystallography. This structural information provides a detailed map of the interactions between the fragment and the target. The initial fragment hit is then optimized and grown into a more potent, drug-like molecule. frontiersin.orgnih.gov This can be achieved by:
Fragment growing: Adding new functional groups to the fragment to occupy adjacent binding pockets and form additional interactions. nih.gov
Fragment linking: Covalently linking two or more fragments that bind to adjacent sites on the target. nih.gov
Computational Chemistry and Molecular Modeling for 1 1h Indol 4 Yl N Methylmethanamine Research
In Silico Approaches in Drug Discovery and Design
In silico methods, which encompass a wide range of computational techniques, are pivotal in modern drug discovery. They accelerate the identification of new drug candidates by rapidly screening vast libraries of compounds and predicting their biological activities. alliedacademies.orgnih.gov For research involving 1-(1H-indol-4-yl)-N-methylmethanamine, these approaches allow for a theoretical evaluation of its drug-like properties, potential targets, and metabolic fate without the immediate need for extensive laboratory synthesis and testing. researchgate.net
Structure-based drug design and ligand-based drug design are two primary in silico strategies. If the three-dimensional structure of a potential biological target is known, structure-based methods like molecular docking can be used to predict the binding of this compound. If the target structure is unknown, but other active molecules (ligands) are, ligand-based methods can be employed to identify common chemical features necessary for biological activity. These computational predictions help prioritize which derivatives of the indole (B1671886) scaffold are most promising for synthesis and further experimental validation. alliedacademies.org
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is instrumental in understanding how a ligand, such as this compound, might interact with the active site of a biological target, typically a protein or enzyme. mdpi.comnih.gov
A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score, which estimates the strength of the interaction between the ligand and its target. researchgate.net A lower binding energy generally indicates a more stable and potent protein-ligand complex. For this compound, docking simulations against various receptors can identify the most likely biological targets by comparing its binding affinities across them. Furthermore, these simulations reveal the specific interaction modes, detailing how the molecule fits into the binding pocket and which of its chemical groups are involved in the interaction.
Table 1: Hypothetical Docking Scores for this compound with Potential Targets
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 | TYR-385, SER-530 |
| Acetylcholinesterase (AChE) | 4EY7 | -9.2 | TRP-86, TYR-337 |
| Histone Deacetylase 2 (HDAC2) | 4LXZ | -7.9 | HIS-145, PHE-210 |
Note: This table is illustrative and based on typical results from docking studies of similar indole derivatives. Specific experimental or computational validation for this compound is required.
The stability of a ligand-protein complex is governed by various non-covalent interactions. Molecular docking allows for a detailed analysis of these forces. Hydrogen bonds, which form between hydrogen bond donors (like the N-H group of the indole ring) and acceptors, are critical for specificity and affinity. mdpi.comnih.gov
Additionally, the indole ring of this compound is an aromatic system capable of engaging in π-π stacking interactions. rsc.org This occurs when the aromatic ring of the ligand stacks parallel to the aromatic ring of an amino acid residue (such as Phenylalanine, Tyrosine, or Tryptophan) in the protein's active site, contributing significantly to binding stability. mdpi.com Theoretical studies on indole systems confirm the importance of these interactions in molecular recognition. nih.gov
To increase the reliability of docking predictions, it is common to perform multiple docking runs or use different docking algorithms. The resulting ligand orientations, or "poses," are then clustered and analyzed. A "consensus pose" is a recurring binding mode observed across multiple simulations, suggesting a high-probability interaction geometry. Identifying such a consensus pose for this compound within a specific target's active site provides greater confidence in the predicted binding mode and the key interactions that stabilize it. ajchem-a.com
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Stability
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and interactions of atoms and molecules over time, providing insights into the stability and conformational changes of the ligand-protein complex in a simulated physiological environment. nih.govfrontiersin.org By simulating the complex for nanoseconds or longer, researchers can assess the stability of the binding pose predicted by docking. nih.gov Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored; stable RMSD values over time suggest a stable complex. mdpi.commdpi.com These simulations can also reveal the role of water molecules in mediating interactions and provide a more accurate estimation of binding free energies. ajchem-a.com
Virtual Screening for Identification of Novel Bioactive Compounds
Virtual screening is a powerful computational technique used to search large databases of chemical compounds for molecules that are likely to bind to a specific drug target. mdpi.comnih.gov Using this compound as a starting point or "seed" molecule, researchers can perform similarity searches to find commercially available or synthetically accessible analogs with potentially improved properties. its.ac.id Alternatively, in a structure-based virtual screening campaign, the compound itself or its derivatives can be docked against a target of interest to identify potential hits from a large library. alliedacademies.orgnih.gov This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient and cost-effective.
Mechanistic Investigations of 1 1h Indol 4 Yl N Methylmethanamine Metabolism in Vitro
Enzymatic Pathways of N-Methylated Amine Metabolism
The metabolism of N-methylated amines is a multifaceted process involving several enzymatic systems. For a compound like 1-(1H-indol-4-yl)-N-methylmethanamine, the primary pathways include N-demethylation and N-oxidation, often catalyzed by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMO).
N-demethylation is a common metabolic route for N,N-dimethylated compounds. Studies on N,N-dimethylbenzamides using rat liver microsomes show that metabolism results in the formation of N-methylbenzamides and formaldehyde (B43269). nih.gov This reaction proceeds through an N-hydroxymethyl-N-methylbenzamide intermediate, which then decomposes. nih.gov A similar mechanism can be postulated for this compound, where the N-methyl group is removed.
Another significant pathway is N-oxidation, which leads to the formation of N-oxide metabolites. This process is particularly relevant for compounds containing tertiary amines and nitrogen-containing heterocyclic rings. medipol.edu.tr Metabolic N-oxide formation is dependent on NADPH and can show species differences. medipol.edu.tr Enzymes such as methyltransferases may also be involved, utilizing cofactors like S-adenosylmethionine (SAM) to catalyze the transfer of methyl groups. wikipedia.orgyoutube.com
Role of Cytochrome P450 Enzymes in Indole (B1671886) Metabolism
The indole ring of this compound is a primary target for metabolism by cytochrome P450 enzymes. After absorption, indole and its derivatives are typically metabolized in the liver by various CYP isoforms. researchgate.net In vitro data indicate that CYP2A6, CYP2C19, and CYP2E1 are the most active in the metabolism of indole. researchgate.netuq.edu.au
These enzymes catalyze oxidation at various positions on the indole ring, leading to a variety of metabolites. The major products formed from indole metabolism include oxindole, indoxyl (3-hydroxyindole), and 6-hydroxyindole. researchgate.net Indoxyl can be further oxidized and dimerized to form indigoid pigments like indigo (B80030) and indirubin. uq.edu.au The table below summarizes the key CYP enzymes and their metabolic products from the indole moiety.
| Enzyme | Primary Metabolic Products from Indole |
| CYP2A6 | Oxindole, Indoxyl (3-hydroxyindole), 6-hydroxyindole, Indigo, Indirubin. researchgate.netuq.edu.au |
| CYP2C19 | Oxindole, Indoxyl (3-hydroxyindole), Indigo, Indirubin. researchgate.netuq.edu.au |
| CYP2E1 | Oxindole, Indoxyl (3-hydroxyindole), Indigo, Indirubin. researchgate.net |
Deamination Processes of Related N-Methylated Compounds in Microsomal Systems
Deamination is a crucial metabolic pathway for many amine-containing compounds. For N-methylated compounds, this process often follows or occurs in conjunction with demethylation. The primary metabolic pathway for the related compound mescaline (3,4,5-trimethoxyphenethylamine) is oxidative deamination, which can be mediated by enzymes such as monoamine oxidase (MAO) or diamine oxidase (DAO). wikipedia.org This process converts the amine group into an aldehyde, which is then typically oxidized further to a carboxylic acid. wikipedia.org For mescaline, this results in the formation of 3,4,5-trimethoxyphenylacetic acid (TMPAA). wikipedia.org
In microsomal systems, the demethylation of N-methylated compounds is a well-documented process. For instance, the metabolism of N,N-dimethylbenzamides in rat liver microsomes involves a mechanism of direct hydrogen atom abstraction from a methyl group to form a carbon-centered radical. nih.gov This radical subsequently forms an N-hydroxymethyl intermediate that breaks down to yield formaldehyde and the demethylated amine. nih.gov This pathway represents a likely dealkylation mechanism for this compound.
N-Methylation as a Biotransformation Mechanism for Primary Arylamines
While this compound is already a secondary amine, it is important to understand the reverse process, N-methylation, as it is a key biotransformation mechanism for primary arylamines. This process can be a critical step in the metabolic activation of these compounds. nih.gov
Two amine N-methyltransferases isolated from rabbit liver have been shown to catalyze the S-adenosylmethionine-dependent N-methylation of primary arylamines like benzidine (B372746) and 4-aminobiphenyl. nih.gov The resulting N-methylarylamines are significant because, unlike their primary amine precursors, they are readily N-oxygenated by the NADPH- and oxygen-dependent microsomal flavin-containing monooxygenase (FMO). nih.gov This subsequent N-oxygenation can produce reactive intermediates such as hydroxylamines and nitrones, which can hydrolyze to form other metabolites. nih.gov For example, N-methyl-4-aminobiphenyl is oxidized to N-hydroxy-N-methyl-4-aminobiphenyl, which can be further oxidized to a nitrone that hydrolyzes to formaldehyde and N-hydroxy-4-aminobiphenyl. nih.gov
Advanced Mechanistic Studies on Biological Action of 1 1h Indol 4 Yl N Methylmethanamine Analogues
Molecular Level Interactions with Identified Biological Targets
The biological activity of indole (B1671886) analogues is rooted in their specific interactions with various molecular targets. Research has identified several key proteins and enzymes whose functions are modulated by these compounds.
One significant target is tubulin , a critical protein for microtubule formation and cell division. Certain N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been shown to inhibit tubulin polymerization in a manner consistent with colchicine, a well-known microtubule-destabilizing agent. rsc.org This interaction disrupts the cellular cytoskeleton, leading to mitotic arrest and subsequent cell death. rsc.org
Furthermore, indole derivatives have demonstrated affinity for various kinases and receptors . For instance, one study predicted that an indole-based compound could interact with targets such as phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform and serine/threonine protein kinase. mdpi.com Another analogue, besipirdine, exhibits cholinomimetic properties by inhibiting [3H]quinuclidinyl benzilate binding and also interacts with adrenergic systems by inhibiting [3H]clonidine binding. ebi.ac.uk These interactions highlight the polypharmacological potential of this class of compounds, suggesting they can engage multiple targets to exert their effects.
The table below summarizes the identified molecular targets for various indole analogues based on current research findings.
| Indole Analogue Class | Identified Biological Target | Observed Interaction/Effect |
| N-((1-methyl-1H-indol-3-yl)methyl) derivatives | Tubulin | Inhibition of polymerization. rsc.org |
| (Z)-3-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid | Serine/threonine protein kinase (Predicted) | Potential affinity and modulation. mdpi.com |
| (Z)-3-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid | PI3K catalytic subunit gamma (Predicted) | Potential affinity and modulation. mdpi.com |
| Besipirdine (N-propyl-N-(4-pyridinyl)-1H-indol-1-amine) | Muscarinic acetylcholine (B1216132) receptors | Inhibition of ligand binding. ebi.ac.uk |
| Besipirdine (N-propyl-N-(4-pyridinyl)-1H-indol-1-amine) | Alpha-2 adrenergic receptors | Inhibition of ligand binding. ebi.ac.uk |
Elucidation of Signaling Pathways Modulated by Compound Action
The interaction of indole analogues with their molecular targets initiates cascades of downstream signaling events. Elucidating these pathways is key to understanding their cellular impact.
A prominent pathway affected by certain indole derivatives is the Notch-Akt signaling pathway . One oleanolic acid derivative incorporating a triazole-linked indole moiety was found to significantly inhibit this pathway in breast cancer cells. nih.gov The inhibition was linked to the compound's ability to induce reactive oxygen species (ROS), suggesting that ROS-mediated oxidative stress is a primary trigger for the modulation of Notch-Akt signaling. nih.gov
Another critical area of modulation involves apoptotic signaling pathways . Studies on N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives revealed the induction of apoptosis through a caspase-8-dependent mechanism. nih.gov This points to the activation of the extrinsic, or death receptor, pathway of apoptosis. nih.gov This pathway is initiated by external signals that lead to the activation of initiator caspases like caspase-8, which in turn activate executioner caspases to dismantle the cell. nih.gov
Furthermore, research indicates that indole analogues can influence pathways involving microRNAs (miRNAs) and key oncogenes . Certain 2-(thiophen-2-yl)-1H-indole derivatives have been shown to upregulate the expression of tumor-suppressing miRNAs, such as miR-30C and miR-107, while simultaneously downregulating the oncogenic miR-25. nih.gov This modulation was also associated with a decrease in the levels of the pro-inflammatory cytokine IL-6 and the oncoprotein c-Myc, demonstrating a multi-pronged effect on pathways governing cancer cell growth and survival. nih.gov
Effects on Key Cellular Processes, e.g., Cell Cycle Arrest and Apoptosis
The modulation of signaling pathways by indole analogues culminates in profound effects on fundamental cellular processes, most notably the cell cycle and apoptosis (programmed cell death).
Cell cycle arrest is a common outcome following treatment with these compounds. Multiple studies have shown that different indole analogues can halt cell cycle progression at specific checkpoints, thereby preventing cancer cell proliferation.
Derivatives of 2-(thiophen-2-yl)-1H-indole were found to cause a significant accumulation of cells in the S and G2/M phases of the cell cycle in HCT-116 colon cancer cells. nih.gov
Similarly, an N-((1-methyl-1H-indol-3-yl)methyl) derivative arrested HeLa, MCF-7, and HT-29 cancer cells in the G2/M phase. rsc.org
Another derivative, ZQL-4c, also induced G2/M phase arrest in breast cancer cells. nih.gov
This disruption of the cell cycle is often a prelude to apoptosis . The induction of apoptosis is a hallmark of many effective anticancer agents, and indole analogues have demonstrated this capability through various mechanisms. Mechanistic studies show that these compounds induce apoptosis in a dose- and time-dependent manner, confirmed by the cleavage of poly ADP-ribose polymerase (PARP) and the activation of caspases. nih.gov Specifically, an adamantane-indole derivative was shown to increase the activity of caspase-3 and caspase-8, key executioners of the apoptotic program. nih.gov
The table below details the observed effects of specific indole analogues on cell cycle progression and apoptotic markers in cancer cell lines.
| Indole Analogue | Cancer Cell Line | Effect on Cell Cycle | Apoptotic Markers |
| 2-(thiophen-2-yl)-1H-indole derivatives | HCT-116 (Colon) | Arrest at S and G2/M phases. nih.gov | Not specified |
| Compound 7d (N-((1-methyl-1H-indol-3-yl)methyl) derivative) | HeLa, MCF-7, HT-29 | Arrest at G2/M phase. rsc.org | Dose-dependent apoptosis induction. rsc.org |
| Compound 5r (N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide) | HepG2 (Liver) | Not specified | PARP cleavage; increased caspase-3 & -8 activity. nih.gov |
| ZQL-4c | Breast Cancer Cells | Arrest at G2/M phase. nih.gov | Apoptosis induction. nih.gov |
G-Quadruplex Binding and DNA Interaction Mechanisms
Beyond targeting proteins, some indole analogues exert their biological effects through direct interaction with nucleic acids. This includes binding to double-stranded DNA and interacting with non-canonical structures like G-quadruplexes.
Direct DNA interaction has been proposed as a mechanism for the anticancer activity of certain indole derivatives. nih.gov Some annulated indole compounds have been observed to reduce the fluorescence of ethidium (B1194527) bromide when it is intercalated with DNA, suggesting the compound may displace the dye by directly interacting with the double-stranded DNA helix. researchgate.net This interaction can disrupt DNA integrity and interfere with processes like replication and transcription. Furthermore, several antiproliferative annulated indoles were shown to induce DNA cleavage and fragmentation in leukemia cells, a characteristic feature of apoptosis. researchgate.net
A more specialized form of DNA interaction involves G-quadruplexes (G4s) . These are secondary structures formed in guanine-rich regions of DNA, commonly found in telomeres and the promoter regions of oncogenes. nih.gov The stabilization of G-quadruplexes can inhibit the activity of telomerase and suppress the transcription of oncogenes, making G4-binding ligands an attractive strategy for cancer therapy. While direct evidence for 1-(1H-indol-4-yl)-N-methylmethanamine analogues binding to G-quadruplexes is an active area of research, the planar, aromatic nature of the indole core is a common feature in many known G-quadruplex ligands. nih.gov The ability of these compounds to interact with DNA suggests that G-quadruplex binding is a plausible mechanism of action that warrants further investigation. nih.govnih.gov
Future Directions and Research Opportunities for 1 1h Indol 4 Yl N Methylmethanamine
Development of Novel Synthetic Routes for Diversified Analogues
The therapeutic potential of a lead compound is often expanded through the synthesis of analogues, which allows for the fine-tuning of its pharmacological properties. For 1-(1H-indol-4-yl)-N-methylmethanamine, future research will necessitate the development of efficient and versatile synthetic strategies to generate a wide array of derivatives.
Key areas of development include:
Modern Cross-Coupling Reactions: Techniques such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings can be employed to introduce a variety of substituents at different positions of the indole (B1671886) ring. This allows for the systematic exploration of the structure-activity relationship (SAR).
C-H Activation: Direct functionalization of the indole core's C-H bonds is an increasingly powerful tool in medicinal chemistry. This atom-economical approach can provide access to novel analogues that are difficult to obtain through traditional methods.
Flow Chemistry and Automation: Implementing continuous flow synthesis and automated platforms can accelerate the production of an analogue library. These technologies allow for rapid reaction optimization and purification, significantly shortening the discovery-to-development timeline.
Classic Indole Syntheses: Established methods like the Fischer indole synthesis remain relevant for creating specific precursors or analogues with particular substitution patterns. orientjchem.org
The goal is to create a diversified library of compounds by modifying the indole core, the linker, and the terminal amine. These modifications can influence the compound's potency, selectivity, and pharmacokinetic profile.
| Synthetic Strategy | Description | Potential Application for Analogue Diversification |
| Fischer Indole Synthesis | Cyclization of a phenylhydrazone with an aldehyde or ketone under acidic conditions. orientjchem.org | Synthesis of the core indole scaffold with various substituents on the benzene (B151609) ring. |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. | Introduction of diverse amine functionalities or modification of the N-methyl group. |
| Suzuki Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. | Attachment of various aryl or alkyl groups to the indole nucleus to explore steric and electronic effects. |
| Direct C-H Functionalization | Transition-metal-catalyzed reaction that directly converts a C-H bond into a C-C or C-heteroatom bond. | Efficiently adds functional groups to multiple positions on the indole ring, creating unique chemical diversity. |
Application of Advanced Computational Methods in De Novo Design
Computational chemistry and machine learning are revolutionizing drug discovery by enabling the rational design of novel molecules with desired properties. nih.gov For this compound, these methods can guide the synthesis of next-generation analogues with improved efficacy and target specificity.
Future computational approaches will include:
De Novo Design: This technique uses algorithms to construct novel molecular structures from scratch or by modifying existing fragments. mdpi.com By defining a desired set of properties (e.g., high affinity for a specific target, favorable ADME profile), these tools can generate innovative chemical entities based on the indole scaffold.
Machine Learning and AI: Deep learning models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be trained on large chemical datasets to learn the principles of molecular design. mdpi.com These models can then propose novel indole derivatives that are synthetically accessible and possess a high probability of biological activity.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its biological target. nih.govresearchgate.net This helps in understanding the stability of the interaction and can guide modifications to enhance binding affinity and residence time.
Structure-Based and Ligand-Based Virtual Screening: These methods can be used to screen large virtual libraries of compounds to identify those that are likely to bind to a target of interest. nih.govresearchgate.net This can prioritize synthetic efforts towards the most promising candidates.
| Computational Method | Description | Application in Designing Analogues |
| De Novo Ligand Design | Generates novel molecular structures with desired properties without relying on pre-existing templates. nih.govmdpi.com | Creates entirely new indole-based scaffolds optimized for a specific biological target. |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. nih.govresearchgate.net | Assesses the binding mode of designed analogues to predict affinity and guide structural modifications. |
| Quantitative Structure-Activity Relationship (QSAR) | Models the relationship between the chemical structure and biological activity of a series of compounds. researchgate.net | Predicts the activity of unsynthesized analogues, helping to prioritize which compounds to synthesize. |
| Generative AI Models (e.g., GANs) | Artificial intelligence models that can generate new data with similar characteristics to the training data. mdpi.com | Proposes novel, diverse, and synthetically feasible indole derivatives with optimized properties. |
Exploration of Undiscovered Biological Pathways and Targets
The indole nucleus is known to interact with a wide range of biological targets, including G-protein coupled receptors, ion channels, and enzymes. chula.ac.thresearchgate.net While this compound may have known activities, a significant opportunity lies in identifying novel biological pathways and molecular targets for it and its derivatives.
Strategies for this exploration include:
Phenotypic Screening: This approach involves testing compounds in cell-based or organism-based assays that measure a physiological or pathological outcome without a preconceived target. This can uncover unexpected therapeutic applications.
Chemical Proteomics: Techniques like affinity chromatography-mass spectrometry can be used to "fish" for the protein targets of a compound from a complex biological sample. This is a powerful, unbiased method for target identification.
Target Prediction Algorithms: Computational tools can predict potential biological targets for a small molecule based on its chemical structure and similarity to known ligands.
Pathway Analysis: By observing the changes in cellular signaling pathways upon treatment with the compound, researchers can infer its mechanism of action and identify key molecular targets. The indoleamine 2,3-dioxygenase (IDO) pathway, a key target in immunotherapy, is one such pathway where indole-containing molecules play a role. nih.govresearchgate.net
| Potential Target Class | Rationale for Exploration | Example Targets |
| Kinases | Many indole derivatives are known to be kinase inhibitors, which are crucial in cancer and inflammation signaling. mdpi.com | Receptor Tyrosine Kinases (e.g., VEGFR), Checkpoint Kinase 1 (Chk1) nih.gov |
| Epigenetic Targets | The indole scaffold can be adapted to interact with enzymes that modify DNA and histones, such as histone deacetylases (HDACs). | Histone Deacetylases (HDACs), Methyltransferases |
| Monoamine Oxidases (MAO) | Indole-based structures can be designed to inhibit MAO-A or MAO-B, which are targets for depression and neurodegenerative diseases. nih.gov | MAO-A, MAO-B |
| Tubulin Polymerization | Certain indole derivatives have been shown to inhibit tubulin polymerization, a key mechanism for anticancer drugs. rsc.org | Tubulin |
Integration of Multi-Omics Data in Comprehensive Compound Evaluation
To gain a holistic understanding of the biological effects of this compound and its analogues, it is crucial to move beyond single-endpoint assays. The integration of multi-omics data provides a systems-level view of how a compound impacts cellular processes. researchgate.netnih.gov
This comprehensive evaluation involves:
Genomics: To identify genetic factors that may influence a subject's response to the compound.
Transcriptomics (RNA-seq): To measure changes in gene expression following treatment, revealing the cellular pathways that are modulated. springernature.com
Proteomics: To quantify changes in protein levels and post-translational modifications, providing a direct link to cellular function.
Metabolomics: To analyze changes in the levels of small-molecule metabolites, offering a functional readout of the cellular state. springernature.com
By integrating these datasets, researchers can build detailed models of the compound's mechanism of action, identify biomarkers for its efficacy, and predict potential off-target effects. nih.gov This approach is superior to single-omics analysis in detecting responses at the regulatory pathway level. researchgate.net
| Omics Layer | Information Provided | Application in Compound Evaluation |
| Transcriptomics | Genome-wide gene expression changes. | Identifies up- or down-regulated genes and pathways in response to the compound. |
| Proteomics | Changes in protein abundance and post-translational modifications. | Reveals direct protein targets and downstream effects on cellular machinery. |
| Metabolomics | Fluctuations in endogenous small molecule metabolites. | Provides a snapshot of the functional impact on cellular metabolism and physiology. |
| Integrated Analysis | A holistic view of the molecular response to the compound. nih.gov | Elucidates the complete mechanism of action, identifies biomarkers, and predicts system-wide effects. nih.gov |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for producing 1-(1H-indol-4-yl)-N-methylmethanamine, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, analogous indole derivatives (e.g., 1-benzyl-3-(piperidin-1-ylmethyl)-1H-indole) are synthesized by reacting indole precursors with amines and formaldehyde under reflux conditions. Optimization involves controlling reaction time (e.g., 2–6 hours), temperature (40–80°C), and stoichiometric ratios of reagents (e.g., methylamine in ethanol). Post-synthesis purification via vacuum distillation and washing with NaHCO₃ improves yields (56% in analogous reactions) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions on the indole ring and methylamine group. For example, ¹³C NMR data for related indole derivatives show characteristic peaks at δ 50–55 ppm for N-methyl groups and δ 110–137 ppm for aromatic carbons. High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular composition .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should include accelerated degradation tests under heat (40–60°C), humidity (75% RH), and light exposure (UV/Vis). Monitor decomposition via HPLC or LC-MS, tracking changes in purity over time. Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation or hydrolysis .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the binding affinity of this compound to biological targets?
- Methodological Answer : Molecular docking programs like GOLD (Genetic Optimisation for Ligand Docking) can model ligand-receptor interactions. Use the compound’s 3D structure (e.g., from PubChem or crystallography) and apply genetic algorithms to explore conformational flexibility. Validate predictions with in vitro assays (e.g., radioligand binding) .
Q. How can researchers resolve contradictions in activity data between this compound and its structural analogs?
- Methodological Answer : Perform comparative structure-activity relationship (SAR) studies. For example, test analogs with modifications to the indole ring (e.g., halogenation at position 5) or the methylamine group (e.g., replacing N-methyl with piperidine). Use statistical tools like IC₅₀ correlation analysis to identify critical pharmacophores. Cross-reference cytotoxicity data (e.g., MTT assays) to rule off-target effects .
Q. What experimental designs are recommended for studying the polymorphic forms of this compound salts?
- Methodological Answer : Polymorphism analysis requires crystallizing the compound with different counterions (e.g., hydrochloride, fumarate) and characterizing forms via X-ray diffraction (XRD), differential scanning calorimetry (DSC), and dynamic vapor sorption (DVS). For example, related compounds exhibit distinct melting points (164–166°C for oxalate salts) and lattice parameters .
Q. How can researchers design derivatives of this compound to enhance blood-brain barrier (BBB) penetration?
- Methodological Answer : Introduce lipophilic substituents (e.g., fluorination at position 5 of the indole ring) or reduce hydrogen-bond donors. Use in silico tools like PAMPA-BBB to predict permeability. Validate with in vivo pharmacokinetic studies in rodent models, measuring brain-to-plasma ratios .
Methodological Notes
- Synthesis : Prioritize regioselective functionalization of the indole ring to avoid byproducts.
- Characterization : Combine NMR with IR spectroscopy to confirm amine protonation states.
- Data Interpretation : Address discrepancies in biological activity by replicating assays under standardized conditions (e.g., pH, temperature).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
